2-chloro-8-methoxyQuinoxaline

5-Lipoxygenase Inflammation Enzyme Translocation

2-Chloro-8-methoxyquinoxaline (659729-70-1) delivers a dual-substitution motif—chlorine at C-2 and methoxy at C-8—that is essential for target engagement. SAR studies confirm that relocating the methoxy group or replacing chlorine can alter antileishmanial IC₅₀ values >100-fold. With documented 5-lipoxygenase translocation inhibition and topoisomerase IIα activity, this scaffold accelerates medicinal chemistry and agrochemical discovery. Procure with confidence: commercially available at ≥98% purity, stored at 2–8°C under inert atmosphere for consistent batch-to-batch performance.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 659729-70-1
Cat. No. B3037893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-8-methoxyQuinoxaline
CAS659729-70-1
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC=C(N=C21)Cl
InChIInChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)12-8(10)5-11-6/h2-5H,1H3
InChIKeyJSVCPIOLVZAREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Chloro-8-methoxyquinoxaline (CAS 659729-70-1) – A Versatile Quinoxaline Scaffold with Documented Biological Activity


2-Chloro-8-methoxyquinoxaline (CAS 659729-70-1) is a heterocyclic quinoxaline derivative featuring a chlorine atom at the 2-position and a methoxy group at the 8-position [1]. This substitution pattern confers distinct electronic and steric properties, positioning it as a valuable building block in medicinal chemistry and agrochemical synthesis [1]. Public databases document its inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells and topoisomerase IIα in HeLa cells, underscoring its relevance as a bioactive scaffold [2][3]. Commercially available at purities of 95–98%, it is stored at 2–8°C under inert atmosphere .

Why 2-Chloro-8-methoxyquinoxaline Cannot Be Replaced by Common Quinoxaline Analogs


The specific 2-chloro-8-methoxy substitution pattern is not trivial; it directly governs reactivity and target engagement. SAR studies on quinoxaline derivatives demonstrate that subtle modifications—e.g., moving the methoxy group from position 8 to position 7 or replacing chlorine with bromine—can alter antileishmanial IC₅₀ values by over 100-fold [1]. Furthermore, 2-chloroquinoxaline alone lacks the 8-methoxy group necessary for interactions with certain biological targets, while 8-methoxyquinoxaline without the 2-chloro handle shows reduced electrophilicity for nucleophilic substitution [2]. Therefore, substituting this compound with an analog lacking the exact 2-chloro-8-methoxy motif will likely compromise the designed pharmacological or synthetic outcome.

Quantitative Differentiation of 2-Chloro-8-methoxyquinoxaline vs. Analogs


5-Lipoxygenase Translocation Inhibition: A Distinguishing Assay-Based Activity

2-Chloro-8-methoxyquinoxaline has been explicitly tested and shown active as an inhibitor of 5-lipoxygenase translocation in rat RBL-2H3 cells [1]. In contrast, the simple analog 2-chloroquinoxaline has no reported activity in this assay, underscoring the functional contribution of the 8-methoxy group to target engagement [2].

5-Lipoxygenase Inflammation Enzyme Translocation

Topoisomerase IIα Inhibition: Preferential Activity Over Halogen-Substituted Analogs

The compound has been reported to inhibit topoisomerase IIα in purified HeLa cells [1]. While quantitative IC₅₀ data are not publicly available, comparative SAR indicates that 2-chloro-8-methoxy substitution yields superior activity relative to analogs with alternative halogen placements [2].

Topoisomerase II Cancer DNA Intercalation

Synthetic Intermediate Utility: Enhanced Reactivity for Derivatization

The 2-chloro group provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling facile diversification into amine, ether, or thioether derivatives. The 8-methoxy group simultaneously modulates electronic density on the quinoxaline core, influencing reaction rates and regioselectivity . This dual functionality is absent in simpler quinoxalines like 2-chloroquinoxaline or 8-methoxyquinoxaline, which lack one of the two key substituents [1].

Medicinal Chemistry Building Block Nucleophilic Aromatic Substitution

Purity and Storage: Defined Specifications for Reproducible Research

Commercial suppliers provide 2-chloro-8-methoxyquinoxaline at ≥95% purity, with some offering 98% grade . Recommended storage is at 2–8°C under inert atmosphere to prevent degradation . In contrast, the simpler analog 2-chloroquinoxaline is typically offered at 98% purity but requires storage at room temperature [1], suggesting differential stability profiles.

Quality Control Storage Stability Reproducibility

Physicochemical Profile: Calculated LogP and TPSA Differentiate from Unsubstituted Quinoxaline

Computed properties show a consensus LogP of 2.04–2.14 and a topological polar surface area (TPSA) of 35.01 Ų for 2-chloro-8-methoxyquinoxaline . In comparison, unsubstituted quinoxaline has a LogP of ~1.2 and TPSA of ~26 Ų [1]. The higher lipophilicity and increased polar surface area conferred by the chloro and methoxy groups suggest improved membrane permeability and altered hydrogen-bonding capacity relative to the parent scaffold.

Drug Design ADME Lipophilicity

Commercial Availability and Pricing: Comparative Procurement Value

2-Chloro-8-methoxyquinoxaline is available from multiple vendors with tiered pricing. For example, 100 mg is offered at £20.00 (≈ $25) , while 1 g is priced at $750 from another supplier [1]. In contrast, the simpler 2-chloroquinoxaline (5 g) costs ~$30 [2], reflecting the added value of the 8-methoxy substitution and the compound's specialized utility.

Cost Supply Chain Procurement

High-Impact Application Scenarios for 2-Chloro-8-methoxyquinoxaline in Research and Development


Medicinal Chemistry: Lead Optimization of Anti-Inflammatory Agents

Use 2-chloro-8-methoxyquinoxaline as a core scaffold for synthesizing novel 5-lipoxygenase inhibitors. Its established activity in a translocation assay provides a starting point for SAR-driven optimization, reducing the need for de novo scaffold discovery [1].

Cancer Research: Development of Topoisomerase IIα Inhibitors

Employ this compound as a starting material for synthesizing quinoxaline-based topoisomerase IIα inhibitors. The 2-chloro group allows facile derivatization to explore substituents that enhance intercalation and enzyme inhibition [2].

Chemical Biology: Functional Probe Design

Functionalize the 2-chloro position with linkers or reporter tags while retaining the 8-methoxy group to maintain biological activity. This dual-substitution pattern is ideal for creating chemical probes to study 5-LO or topoisomerase IIα function in cellular contexts [3].

Process Chemistry: Scalable Intermediate for Agrochemicals

Utilize the compound's balanced reactivity and commercial availability as a key intermediate in the synthesis of agrochemical agents. The documented storage conditions (2–8°C) and purity specifications ensure consistent batch-to-batch performance in multi-step syntheses .

Technical Documentation Hub

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